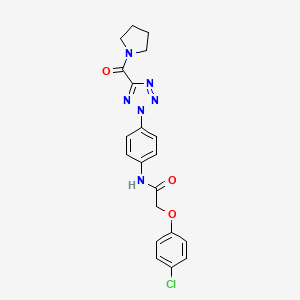

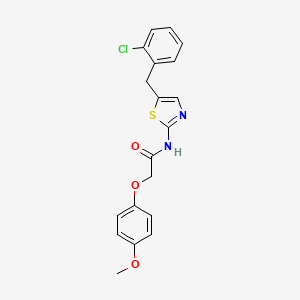

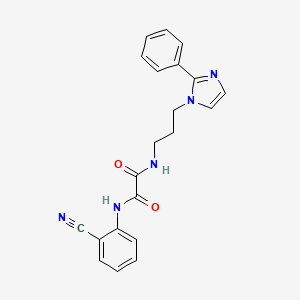

![molecular formula C5H6N2OS B2958360 (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine CAS No. 944993-06-0](/img/structure/B2958360.png)

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving thiazol-2-yl compounds are diverse. For instance, a copper-catalyzed annulation of oxime acetates and xanthates can lead to the synthesis of thiazol-2-yl ethers . Another reaction involves the reaction of α-carbonylphosphoranes with azides . The specific reactions involving “(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine” are not detailed in the literature.科学的研究の応用

Corrosion Inhibition

One of the applications of derivatives closely related to "(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine" is in the field of corrosion science. Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors showcase enhanced stability and higher inhibition efficiencies, offering protection against steel corrosion through both physical and chemical adsorption onto surfaces (Hu et al., 2016).

Antioxidative and Antiviral Activity

Thiazole-containing compounds, including those similar in structure to "this compound," have been synthesized and evaluated for their antioxidative and antiviral activities. These novel compounds, synthesized from hydroxycinnamic acid amides of a thiazole containing amino acid, have shown promise in studies against the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), demonstrating their potential as therapeutic agents (Stankova et al., 2009).

Synthesis of Highly Substituted 2,3-Dihydroisoxazoles

The catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, including derivatives resembling "this compound," has been developed to provide regioselective access to highly substituted multifunctionalized 2,3-dihydroisoxazoles. This metal-free and mild condition approach offers a new pathway for the synthesis of complex molecules potentially useful in various chemical and pharmacological applications (Yu et al., 2010).

特性

IUPAC Name |

(NE)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTXFMRHPTOA-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

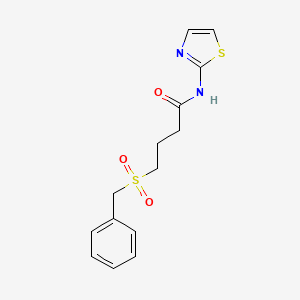

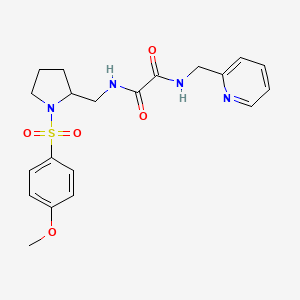

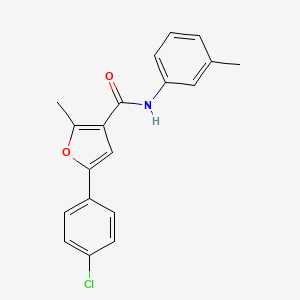

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2958277.png)

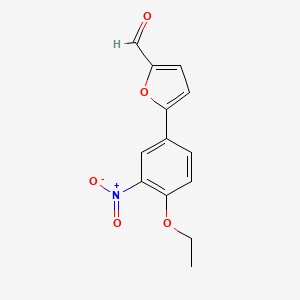

![8-Benzoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2958280.png)

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2958288.png)